molecular formula C14H15NO2 B8402896 4-Benzyloxy-3-hydroxymethylaniline

4-Benzyloxy-3-hydroxymethylaniline

Cat. No.: B8402896
M. Wt: 229.27 g/mol
InChI Key: NVVNRUCTMLARPV-UHFFFAOYSA-N
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Description

4-Benzyloxy-3-hydroxymethylaniline is a valuable aromatic amine intermediate designed for advanced pharmaceutical research and organic synthesis. Compounds featuring the benzyloxy-aniline scaffold are of significant interest in medicinal chemistry, particularly in the development of multifunctional agents for complex neurodegenerative diseases. Research indicates that structurally similar molecules serve as key precursors in the design of novel therapeutics, such as potent and selective Monoamine Oxidase-B (MAO-B) inhibitors for Parkinson's disease treatment . The benzyloxy group and the hydroxymethyl substituent on the aniline ring provide distinct reactivity, making this compound a versatile building block for constructing complex molecular architectures. Its structure suggests potential applications in developing molecules with metal-chelating, antioxidant, and anti-neuroinflammatory properties, which are critical pathways in modern drug discovery . As a synthon, it can be used in various reactions, including condensations and catalytic reductions, to create targeted libraries for biological screening . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound according to their institution's safety guidelines for laboratory chemicals.

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

(5-amino-2-phenylmethoxyphenyl)methanol

InChI

InChI=1S/C14H15NO2/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10,15H2

InChI Key

NVVNRUCTMLARPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)N)CO

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

4-Benzyloxy-3-hydroxymethylaniline is primarily utilized as an intermediate in the synthesis of biologically active compounds. Its structure allows for modifications that can enhance pharmacological properties.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, a derivative synthesized from this compound showed an inhibition rate of 84.19% against the leukemia cell line MOLT-4, demonstrating its potential as a lead compound for developing anticancer agents .

Table 1: Anticancer Activity of Derivatives

CompoundTarget Cell LineInhibition Rate (%)
4gMOLT-484.19
4pSF-295 (CNS)72.11

Synthesis of Novel Compounds

This compound serves as a precursor for synthesizing various heterocyclic compounds, which are important in drug development.

Synthesis of Triazolo Compounds

In a recent study, the compound was used to synthesize 3-(4-(benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine through a reaction with hydrazine derivatives. The resultant compound exhibited promising yields and was characterized using spectroscopic methods .

Table 2: Synthesis Yields of Triazolo Compounds

Reaction ComponentYield (%)
This compound + Hydrazine73

Biological Evaluation

The biological activities associated with derivatives of this compound extend beyond anticancer effects to include potential applications in treating neurodegenerative diseases.

Acetylcholinesterase Inhibition

Compounds derived from this intermediate have been evaluated for their ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease. These studies suggest that modifications to the core structure can lead to effective inhibitors with potential therapeutic applications .

Table 3: Acetylcholinesterase Inhibition Activities

CompoundIC50 (µM)
Compound 3i2.7

Conclusion and Future Directions

The applications of this compound are diverse and promising, particularly in the fields of medicinal chemistry and biological research. Its role as an intermediate in synthesizing biologically active compounds positions it as a valuable asset in drug development.

Future research should focus on:

  • Exploring additional derivatives for enhanced biological activity.
  • Investigating the mechanisms behind its anticancer and neuroprotective effects.
  • Conducting clinical trials to evaluate the efficacy and safety of these compounds in therapeutic settings.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-donating amino group (-NH₂) activates the aromatic ring, directing incoming electrophiles to ortho and para positions. The benzyloxy (-OCH₂C₆H₅) and hydroxymethyl (-CH₂OH) substituents further modulate reactivity:

  • Nitration : Reaction with nitric acid (HNO₃) in sulfuric acid yields nitro derivatives at positions ortho or para to the amino group.

  • Halogenation : Bromination or chlorination occurs regioselectively, favoring substitution at activated positions.

Key Mechanistic Insight :
The amino group’s lone pair enhances ring nucleophilicity, while steric effects from the bulky benzyloxy group influence regioselectivity .

Functionalization of the Amino Group

The primary aromatic amine undergoes typical reactions:

Reaction TypeReagents/ConditionsProduct
Acylation Acetic anhydrideN-Acetyl derivative
Alkylation Benzyl bromide, K₂CO₃N-Benzyl derivative
Diazotization NaNO₂, HClDiazonium salt (precursor to azo dyes)

Application : N-Alkylation is employed in synthesizing intermediates for PPARα agonists .

Transformations of the Hydroxymethyl Group

The -CH₂OH substituent undergoes oxidation, esterification, and elimination:

  • Oxidation :

    • With KMnO₄ (acidic): Forms 4-benzyloxy-3-carboxyaniline.

    • With MnO₂: Converts to an aldehyde intermediate .

  • Esterification : Reacts with acetyl chloride to form acetate esters.

Thermal Stability : DSC analysis shows decomposition above 200°C, with benzyloxy group cleavage observed at higher temperatures .

Benzyl Group Deprotection

Hydrogenolysis (H₂/Pd-C) removes the benzyloxy group, yielding 3-hydroxymethyl-4-hydroxyaniline , a precursor for bioactive molecules .

Biological Activity

  • Antimicrobial Properties : Derivatives inhibit bacterial growth via membrane disruption.

  • MAO-B Inhibition : Structural analogs (e.g., benzyloxy chalcones) show submicromolar activity against human monoamine oxidase B (hMAO-B) .

Structure-Activity Relationship :

  • The hydroxymethyl group enhances hydrogen-bonding interactions with enzyme active sites .

  • Benzyloxy substituents improve lipophilicity, aiding BBB penetration .

Analytical Characterization

  • NMR : Distinct signals for -NH₂ (δ 5.2 ppm) and -CH₂OH (δ 4.5 ppm).

  • HPLC : Purity >99% achieved via reverse-phase chromatography .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their substituents:

Compound Name Substituents (C3/C4) Molecular Weight (g/mol) Key Properties/Applications
4-Benzyloxy-3-chloroaniline Cl (C3), Benzyloxy (C4) ~247.7 (calc.) Anti-cancer/anti-viral precursor
4-(Benzyloxy)-3-methoxyaniline HCl OMe (C3), Benzyloxy (C4) 265.7 Pharmaceutical intermediate
4-Hexyloxyaniline Hexyloxy (C4) ~207.3 (calc.) Research applications (lipophilic)
4-Benzyloxy-3-hydroxymethylaniline* CH2OH (C3), Benzyloxy (C4) ~243.3 (calc.) Hypothesized: Enhanced solubility

*Calculated data based on structural analogs.

Substituent Impact:
  • Electron-Withdrawing Groups (e.g., Cl) : Increase electrophilicity, enhancing reactivity in coupling reactions (e.g., Suzuki-Miyaura) but may reduce solubility .
  • Electron-Donating Groups (e.g., OMe, CH2OH) : Improve solubility in polar solvents; hydroxymethyl groups enable further functionalization (e.g., esterification, oxidation) .
  • Alkoxy Chains (e.g., Hexyloxy) : Increase lipophilicity, favoring membrane permeability in drug design .

Preparation Methods

Synthesis of 4-Benzyloxy-3-nitrobenzyl Alcohol

The process begins with the benzylation of 4-nitrophenol using benzyl bromide under basic conditions (K₂CO₃, DMF, 80°C) to yield 4-benzyloxy-nitrobenzene. Subsequent formylation at the meta position relative to the nitro group is achieved via the Vilsmeier-Haack reaction (DMF, POCl₃, 0–5°C), producing 3-formyl-4-benzyloxy-nitrobenzene. The formyl group is then reduced to hydroxymethyl using sodium borohydride (NaBH₄, MeOH, 25°C), yielding 4-benzyloxy-3-hydroxymethyl-nitrobenzene.

Critical Parameters

  • Benzylation Yield : 85–90%.

  • Formylation Efficiency : ~75%.

  • Reduction Selectivity : >95%.

Catalytic Reduction of Nitro to Amine

The nitro group in 4-benzyloxy-3-hydroxymethyl-nitrobenzene is reduced to an amine using tin(II) chloride (SnCl₂·2H₂O) in concentrated HCl and ethanol under reflux (5–6 hours). This method achieves a yield of 83–91% with minimal side reactions.

Reaction Conditions :

  • SnCl₂·2H₂O : Substrate = 2.3 : 1 (molar ratio).

  • Temperature: 70–90°C.

Direct Hydroxymethylation of 4-Benzyloxyaniline

Performance Metrics

  • Yield : 70–75%.

  • Purity : >98% (HPLC).

Optimization of Reaction Parameters

  • Formaldehyde Equivalents : 1.2–1.5 eq.

  • Catalyst : NH₄Cl (10 mol%).

  • Side Products : <5% N-methylation byproducts.

Chloride Substitution and Hydrolysis

Synthesis of 4-Benzyloxy-3-chloroaniline

Starting from 3-chloro-4-nitrophenol, benzylation with benzyl bromide (K₂CO₃, DMF) yields 3-chloro-4-benzyloxy-nitrobenzene. Reduction with SnCl₂/HCl (reflux, 6 hours) produces 4-benzyloxy-3-chloroaniline.

Nucleophilic Hydroxymethylation

The chloride substituent is replaced via nucleophilic substitution with potassium hydroxide (KOH, 30% aqueous, Cu catalyst, 175°C, 4 hours). This high-temperature hydrolysis converts the chloro group to hydroxymethyl with 85% efficiency.

Key Challenges :

  • Selectivity : Competing elimination reactions limited by Cu catalysis.

  • Purification : Crystallization from ethanol/water mixtures enhances purity to >99%.

Comparative Analysis of Methods

Method Yield Purity Complexity Scalability
Nitro Reduction83–91%>98%ModerateIndustrial
Mannich Reaction70–75%>98%LowLab-scale
Chloride Substitution80–85%>99%HighPilot-scale

Advantages and Limitations

  • Nitro Reduction : High yield but requires toxic SnCl₂.

  • Mannich Reaction : Simple but lower yield due to competing reactions.

  • Chloride Substitution : Excellent purity but energy-intensive.

Emerging Techniques and Innovations

Palladium-Catalyzed C–H Activation

Recent advances propose direct C–H hydroxymethylation of 4-benzyloxyaniline using Pd(OAc)₂ and formaldehyde under oxidative conditions (t-BuOOH, 80°C). Preliminary results show 65% yield with >90% regioselectivity.

Flow Chemistry Approaches

Microreactor systems enable continuous benzylation and reduction steps, reducing reaction times by 50% compared to batch processes .

Q & A

Q. What are the recommended synthetic routes for preparing 4-Benzyloxy-3-hydroxymethylaniline, and how can purity be optimized?

Methodological Answer : The synthesis typically involves benzyl protection of hydroxyl groups followed by reduction or functionalization. For example, intermediates like 4-benzyloxyaniline hydrochloride (CAS RN 51388-20-6) can be synthesized via nucleophilic substitution using benzyl chloride derivatives under inert conditions . Purification often employs recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: hexane/ethyl acetate gradient). Purity optimization requires monitoring by HPLC (C18 column, 0.1% TFA in acetonitrile/water mobile phase) and verifying >95% purity via high-resolution mass spectrometry (HRMS) .

Q. What safety protocols should be followed when handling this compound in the laboratory?

Methodological Answer : Refer to OSHA and REACH guidelines for aromatic amines. Use negative-pressure ventilation systems (Class A for organic vapors) and PPE, including nitrile gloves, lab coats, and full-face respirators with acid gas/organic vapor cartridges . In case of exposure, immediate decontamination involves rinsing skin/eyes with water for 15 minutes and seeking medical evaluation for potential methemoglobinemia risks .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer : Combine spectroscopic techniques:

  • FT-IR : Confirm presence of hydroxyl (3200–3500 cm⁻¹), benzyl ether (C-O stretch at ~1250 cm⁻¹), and aromatic C-H bending (700–900 cm⁻¹).
  • NMR : 1^1H NMR should show benzyloxy protons as a singlet at δ 5.0–5.2 ppm and aromatic protons as multiplet signals in δ 6.5–7.5 ppm.
  • X-ray crystallography : For crystalline derivatives, resolve bond lengths and angles (e.g., C-O bond ~1.36 Å, consistent with benzyl ethers) .

Advanced Research Questions

Q. How can researchers design experiments to study the stability of this compound under varying pH and temperature conditions?

Methodological Answer :

  • Accelerated stability testing : Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C, 40°C, and 60°C for 1–4 weeks.
  • Analytical monitoring : Use UHPLC (BEH C18 column, 1.7 µm particles) with UV detection at 254 nm to track degradation products.
  • Kinetic analysis : Apply the Arrhenius equation to extrapolate shelf-life under standard conditions .

Q. How should contradictory data in reaction yield or byproduct formation be analyzed during scale-up synthesis?

Methodological Answer :

  • Root-cause analysis : Compare batch records for variables like solvent purity (e.g., THF stabilizers), stirring efficiency, or temperature gradients.
  • Statistical tools : Use multivariate analysis (e.g., PCA) to identify critical process parameters.
  • Case study : If yields drop >10% at pilot scale, re-evaluate benzylation step kinetics via in situ FT-IR to monitor intermediate formation rates .

Q. What mechanistic insights can be gained from studying the hydrogenolysis of the benzyloxy group in this compound?

Methodological Answer :

  • Catalytic screening : Test Pd/C, Raney Ni, or transfer hydrogenation conditions (e.g., ammonium formate) in polar aprotic solvents.
  • Kinetic profiling : Use 1^{1}H NMR to quantify deprotection rates and identify side reactions (e.g., over-reduction of aniline).
  • Computational modeling : Perform DFT calculations to compare activation energies for C-O bond cleavage pathways .

Q. How can researchers leverage this compound as a precursor for bioactive molecule synthesis?

Methodological Answer :

  • Derivatization strategies :
    • Amide formation : React with acyl chlorides (e.g., acetyl chloride) in DCM/TEA.
    • Suzuki coupling : Introduce aryl boronic acids to the aniline moiety using Pd(PPh₃)₄ catalyst.
  • Biological screening : Prioritize derivatives for antimicrobial or antioxidant assays, referencing structural analogs like 4-hydroxy-3-methoxybenzaldehyde (vanillin) .

Data Analysis and Reporting

Q. What are best practices for documenting experimental parameters in studies involving this compound?

Methodological Answer :

  • Lab notebooks : Record reaction conditions (solvent, catalyst loading, temperature), purification steps (Rf values, column dimensions), and spectral data (NMR shifts, HRMS m/z).
  • Digital tools : Use ELN (Electronic Lab Notebook) platforms to archive raw chromatograms and crystallographic data (e.g., CCDC 2032776 for related hydrazide structures) .

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